Cas no 52438-12-7 (Isobutylshikonin)

Isobutylshikonin structure
Isobutylshikonin structure
Productnaam:Isobutylshikonin
CAS-nummer:52438-12-7
MF:C20H22O6
MW:358.385086536407
CID:936907
PubChem ID:479500

Isobutylshikonin Chemische en fysische eigenschappen

Naam en identificatie

    • isobutyrylshikonin
    • 2-[1-(Isobutyryloxy)-4-methyl-3-pentenyl]-5,8-dihydroxy-1,4-naphthoquinone
    • 2-Methylpropanoic acid (R)-1-[(1,4-dioxo-5,8-dihydroxy-1,4-dihydronaphthalene)-2-yl]-4-methyl-3-pentenyl ester
    • 5,8-DIHYDROXY-2-(1-ISOBUTYRYLOXY-4-METHYL-3-PENTENYL)-1,4-NAPHTHALENEDIONE
    • Isobutylshikonin
    • Isobutyroylshikonin
    • (R)-2-Methyl-propanoic acid 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester
    • { "\"0\"": "Isobutylshikonin" }
    • { "\"1\"": " Isobutyroylshikonin" }
    • { "\"2\"": " (R)-2-Methyl-propanoic acid 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester" }
    • DTXSID901316067
    • AC-35024
    • C17414
    • [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
    • 52438-12-7
    • Q27155026
    • FT-0770577
    • CCA43812
    • SCHEMBL3298557
    • MS-25632
    • DA-54402
    • Inchi: InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
    • InChI-sleutel: BVRYLTBIGIAADD-MRXNPFEDSA-N
    • LACHT: CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C(C)C)C

Berekende eigenschappen

  • Exacte massa: 358.141638g/mol
  • Oppervlakte lading: 0
  • XLogP3: 4.6
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Aantal draaibare bindingen: 6
  • Monoisotopische massa: 358.141638g/mol
  • Monoisotopische massa: 358.141638g/mol
  • Topologisch pooloppervlak: 101Ų
  • Zware atoomtelling: 26
  • Complexiteit: 641
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Moleculair gewicht: 358.4

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 88 °C
  • Oplosbaarheid: Insuluble (5.4E-3 g/L) (25 ºC),
  • PSA: 100.90000
  • LogboekP: 3.32730

Isobutylshikonin Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chengdu Biopurify Phytochemicals Ltd
BPF2023-5mg
Isobutylshikonin
52438-12-7 98%
5mg
$165 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I31320-10mg
ISOBUTYRYLSHIKONIN
52438-12-7 ,HPLC≥98%
10mg
¥2848.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1137-10 mg
Isobutylshikonin
52438-12-7
10mg
¥2814.00 2022-02-28
Chengdu Biopurify Phytochemicals Ltd
BPF2023-10mg
Isobutylshikonin
52438-12-7 98%
10mg
$260 2023-09-19
TargetMol Chemicals
TN1137-10 mg
Isobutylshikonin
52438-12-7 98%
10mg
¥ 1,820 2023-07-11
TargetMol Chemicals
TN1137-1 mL * 10 mM (in DMSO)
Isobutylshikonin
52438-12-7 98%
1 mL * 10 mM (in DMSO)
¥ 1320 2023-09-15
TargetMol Chemicals
TN1137-10mg
Isobutylshikonin
52438-12-7
10mg
¥ 1820 2024-07-20
1PlusChem
1P00DG66-1mg
ISOBUTYRYLSHIKONIN
52438-12-7 99%
1mg
$135.00 2024-04-30
1PlusChem
1P00DG66-5mg
ISOBUTYRYLSHIKONIN
52438-12-7 99%
5mg
$258.00 2024-04-30
Aaron
AR00DGEI-1mg
Isobutyrylshikonin
52438-12-7 95%
1mg
$126.00 2025-02-11
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:52438-12-7)Isobutylshikonin
A1203746
Zuiverheid:99%/99%/99%
Hoeveelheid:5mg/10mg/25mg
Prijs ($):154.0/470.0/372.0